molecular formula C11H9FO3 B13288831 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13288831
M. Wt: 208.18 g/mol
InChI Key: VRQWYXWZXWHAHC-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its chemical stability and biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1-benzofuran-2-yl)propanoic acid
  • 3-(5-Chloro-1-benzofuran-2-yl)propanoic acid
  • 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid

Uniqueness

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a benzofuran moiety with a fluorine substitution at the 5-position and a propanoic acid functional group. This unique structure contributes to its chemical reactivity and potential pharmacological properties. The molecular formula is C11H10FO2C_{11}H_{10}FO_2 with a molecular weight of approximately 208.19 g/mol .

Target Interactions

Benzofuran derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. The primary mechanism involves binding to specific biomolecules, which can inhibit enzyme activity and alter cellular functions .

Biochemical Pathways

This compound may influence multiple biochemical pathways due to its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammatory responses. Inhibition of MMPs can lead to reduced inflammation and tissue repair processes .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities in preliminary studies. For example, similar benzofuran derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for these activities suggest that structural modifications can enhance bioactivity .

Study 1: In Vitro Antimicrobial Activity

In a study examining the antimicrobial effects of benzofuran derivatives, this compound was tested against several bacterial strains. The results indicated moderate to good activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 µM to 22.9 µM .

Study 2: In Vivo Efficacy in Animal Models

Animal studies have shown that administration of this compound at low doses can reduce inflammation effectively, supporting its potential use in therapeutic applications for inflammatory diseases. The long-term effects of this compound were also evaluated, demonstrating stability and minimal degradation over time .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µM)Observations
AntibacterialStaphylococcus aureus4.69Moderate activity
AntibacterialEscherichia coli22.9Good activity
AntifungalCandida albicans16.69Moderate antifungal activity
AntitumorVarious cancer cell linesN/AInduces apoptosis

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

3-(5-fluoro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9FO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14)

InChI Key

VRQWYXWZXWHAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CCC(=O)O

Origin of Product

United States

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